5-Iodo-1,3-dimethyluracil: A Comprehensive Technical Guide
5-Iodo-1,3-dimethyluracil: A Comprehensive Technical Guide
This in-depth technical guide provides a detailed overview of the core chemical and physical properties of 5-Iodo-1,3-dimethyluracil, tailored for researchers, scientists, and professionals in drug development. The information presented herein is curated from various scientific sources to ensure accuracy and relevance.
Core Chemical Properties
5-Iodo-1,3-dimethyluracil is a halogenated derivative of 1,3-dimethyluracil, a pyrimidine base. Its chemical structure and fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₇IN₂O₂ | |
| Molecular Weight | 266.04 g/mol | |
| CAS Number | 40738-83-8 | |
| Appearance | Solid | |
| Melting Point | 225 °C (decomposes) | |
| Solubility | Soluble in DMSO (10 mg/mL) |
Spectroscopic Data
Detailed spectroscopic data is essential for the unequivocal identification and characterization of 5-Iodo-1,3-dimethyluracil. While comprehensive raw data is best obtained from dedicated chemical databases, the expected spectral characteristics are outlined below.
| Spectroscopy | Expected Features | Data Source |
| ¹H NMR | Signals corresponding to the two N-methyl groups and the C6-proton. The chemical shift of the C6-proton would be influenced by the adjacent iodo group. | [1] |
| ¹³C NMR | Resonances for the two N-methyl carbons, the carbonyl carbons (C2 and C4), the iodinated carbon (C5), and the C6 carbon. | [1] |
| Infrared (IR) | Characteristic absorption bands for C=O (carbonyl) stretching, C-N stretching, and C-H stretching of the methyl groups. | [1] |
| Mass Spectrometry | The molecular ion peak (M+) at m/z corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of methyl groups, iodine, and isocyanate moieties. | [1] |
Experimental Protocols
Synthesis of 5-Iodo-1,3-dimethyluracil
A common and environmentally friendly method for the iodination of pyrimidine derivatives involves direct iodination using iodine and a silver salt under solvent-free conditions.[2]
Materials:
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1,3-Dimethyluracil
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Iodine (I₂)
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Silver nitrate (AgNO₃)
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Mortar and pestle
Procedure:
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In a mortar, combine 1,3-dimethyluracil and a stoichiometric amount of iodine and silver nitrate.
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Grind the mixture vigorously with a pestle at room temperature for 20-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Upon completion of the reaction, the solid mixture is worked up. This typically involves dissolving the mixture in a suitable organic solvent and filtering to remove insoluble silver salts.
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The organic filtrate is then washed, dried, and the solvent is evaporated to yield the crude product.
An older method for the synthesis of 5-iodo-1,3-dimethyluracil involves the use of aromatic organomercurials, such as 5-(acetoxymercurio)-1,3-dimethyluracil or 5,5′-mercuriobis(1,3-dimethyluracil). However, due to the toxicity of mercury compounds, this method is less commonly used.
Purification
The crude 5-Iodo-1,3-dimethyluracil can be purified by standard laboratory techniques.
Recrystallization:
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Dissolve the crude product in a minimal amount of a hot solvent in which it has high solubility.
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Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
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Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography:
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Prepare a silica gel column with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
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Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
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Elute the column with the chosen solvent system, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and evaporate the solvent to obtain the purified 5-Iodo-1,3-dimethyluracil.
Biological Activity and Potential Mechanism of Action
5-Iodo-1,3-dimethyluracil has been investigated for its effects in cancer research. Studies have shown that it can influence the incorporation of [¹²⁵I] 5-iodo-2'-deoxyuridine ([¹²⁵I]IdUrd) into the DNA of cancer cells. This suggests that 5-Iodo-1,3-dimethyluracil may interfere with DNA synthesis or repair pathways.
While the precise signaling pathways involving 5-Iodo-1,3-dimethyluracil are not yet fully elucidated, its structural similarity to thymine and the known mechanisms of other halogenated pyrimidines, such as 5-fluorouracil (5-FU), provide insights into its potential modes of action. 5-FU is known to exert its anticancer effects by inhibiting thymidylate synthase, an enzyme crucial for the synthesis of thymidine, and by being incorporated into DNA and RNA, leading to cellular damage.[3][4] Similarly, 5-Iodo-1,3-dimethyluracil could potentially be metabolized and incorporated into DNA, leading to DNA damage and triggering cellular repair mechanisms or apoptosis.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and purification of 5-Iodo-1,3-dimethyluracil and a conceptual representation of its potential mechanism of action.
References
- 1. 5-IODO-1,3-DIMETHYLURACIL(40738-83-8) 1H NMR spectrum [chemicalbook.com]
- 2. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
